2-Chloro-2-(4-ethoxyphenyl)acetonitrile
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Overview
Description
2-Chloro-2-(4-ethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10ClNO. It is a derivative of acetonitrile, where one of the hydrogen atoms is replaced by a 2-chloro-2-(4-ethoxyphenyl) group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile typically involves the reaction of 4-ethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, forming the desired acetonitrile derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(4-ethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium cyanide (NaCN) in DMSO under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of 2-amino-2-(4-ethoxyphenyl)acetonitrile.
Oxidation: Formation of 2-chloro-2-(4-ethoxyphenyl)acetic acid.
Scientific Research Applications
2-Chloro-2-(4-ethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The ethoxy group can also undergo metabolic transformations, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group and a different position of the chloro group.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical transformations and potential biological activities .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-chloro-2-(4-ethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10H,2H2,1H3 |
InChI Key |
ZZEUKRUEDDZGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C#N)Cl |
Origin of Product |
United States |
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